molecular formula C8H17Cl2N3O B13459365 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride

2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride

Katalognummer: B13459365
Molekulargewicht: 242.14 g/mol
InChI-Schlüssel: GRABZERBQKYBLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug design and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its dihydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which provide distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H17Cl2N3O

Molekulargewicht

242.14 g/mol

IUPAC-Name

2-(1,6-diazaspiro[3.3]heptan-1-yl)-N-methylacetamide;dihydrochloride

InChI

InChI=1S/C8H15N3O.2ClH/c1-9-7(12)4-11-3-2-8(11)5-10-6-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H

InChI-Schlüssel

GRABZERBQKYBLQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CN1CCC12CNC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.